molecular formula C37H67N2O+ B1246597 TEAPC-Chol

TEAPC-Chol

Cat. No.: B1246597
M. Wt: 555.9 g/mol
InChI Key: VQAYURVRTSTYSV-XZWWXQNPSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

TEAPC-Chol (triethyl aminopropane carbamoyl cholesterol iodide) is an original, cholesterol-based cationic liposome extensively documented for its role as a non-viral vector in nucleic acid delivery. Its primary research value lies in efficient in vitro and in vivo transfection. Studies demonstrate that this compound, particularly when formulated with the helper lipid DOPE (dioleoyl phosphatidyl ethanolamine), forms stable, unilamellar liposomes that effectively complex with plasmid DNA, protecting it from degradation and facilitating cellular entry. This system has shown relatively high transfection levels in various cancer cell lines, including B16-F10 melanoma cells and 9L gliosarcoma cells, outperforming some commercial reagents. The mechanism involves the liposome-DNA complex being internalized via endocytosis. Subsequent release from endosome-like vesicles allows the vectorized plasmid to traffic to the nucleus, as confirmed by electron microscopy and functional reporter gene assays. For in vivo applications, such as in tumors induced in mouse models, transfection efficiency can be optimized by adjusting the charge ratio and injection volume, with this compound/DOPE liposomes reported to improve transgene expression 10-fold compared to naked DNA. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H67N2O+

Molecular Weight

555.9 g/mol

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]propyl-triethylazanium

InChI

InChI=1S/C37H66N2O/c1-9-39(10-2,11-3)25-13-24-38-35(40)29-20-22-36(7)30(26-29)16-17-31-33-19-18-32(28(6)15-12-14-27(4)5)37(33,8)23-21-34(31)36/h16,27-29,31-34H,9-15,17-26H2,1-8H3/p+1/t28-,29+,31+,32-,33+,34+,36+,37-/m1/s1

InChI Key

VQAYURVRTSTYSV-XZWWXQNPSA-O

Isomeric SMILES

CC[N+](CC)(CC)CCCNC(=O)[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC[N+](CC)(CC)CCCNC(=O)C1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

3beta(N-(N',N',N'-triethylaminopropane)carbamoyl)cholesterol iodide
TEAPC-Chol

Origin of Product

United States

Formulation Science and Nanostructure Engineering with Teapc Chol

Preparation of TEAPC-Chol Based Liposomes and Lipid Nanoparticles (LNPs)

The preparation of liposomes and lipid nanoparticles utilizing this compound involves various methods aimed at creating stable colloidal systems with defined characteristics. These methods are crucial for controlling the size, lamellarity, and encapsulation efficiency of the resulting nanostructures.

Thin-Film Hydration and Extrusion Methods

The thin-film hydration method is a fundamental technique for preparing liposomes. It involves dissolving lipids, including this compound and any co-lipids, in an organic solvent or a mixture of solvents such as chloroform (B151607) or a chloroform:methanol mixture to ensure a homogeneous lipid solution. nih.govnih.gov The solvent is then removed, typically by rotary evaporation under vacuum or a stream of nitrogen, to form a thin lipid film on the surface of a flask or vial. nih.govnih.gov Residual solvent is further removed by placing the lipid film under vacuum for an extended period. nih.gov

The lipid film is subsequently hydrated with an aqueous medium, often above the phase transition temperature of the lipids, with agitation to allow the lipid sheets to detach and self-close, forming large multilamellar vesicles (MLVs). nih.govnih.gov For formulations involving this compound, this hydration step facilitates the initial self-assembly of the lipid components.

To obtain a more homogeneous population of smaller, unilamellar vesicles with a defined size distribution, the resulting MLV suspension is typically subjected to extrusion. nih.govnih.gov Extrusion involves passing the liposome (B1194612) suspension repeatedly through polycarbonate membranes with defined pore sizes, such as 100 nm and 50 nm. This process reduces the particle size and improves the homogeneity of the liposome population. Studies have demonstrated the successful application of thin-film hydration followed by extrusion for preparing cationic liposomes, including those potentially formulated with this compound, resulting in nanoparticles with sizes in the range of 60-70 nm.

Microfluidic Mixing Techniques for Nanoparticle Formation

Microfluidic mixing has emerged as a highly efficient method for the rapid and controlled formation of lipid nanoparticles, including those containing cationic lipids. This technique involves the rapid mixing of an organic stream containing the dissolved lipids (such as this compound and helper lipids) with an aqueous stream containing the cargo (e.g., nucleic acids) in a microfluidic device. The rapid mixing rate and controlled environment within the microchannels promote the quick self-assembly of lipids into nanoparticles with narrow size distributions and high encapsulation efficiency.

In the context of cationic lipids like this compound, microfluidic mixing allows for efficient encapsulation of negatively charged nucleic acids. The ionizable nature of the cationic lipid facilitates electrostatic interactions with the phosphate (B84403) backbone of DNA or RNA under acidic conditions during mixing, promoting their incorporation into the forming nanoparticle core. As the pH is subsequently increased, the lipids may become less charged, contributing to the stability of the formed LNPs. While specific data on this compound LNP preparation solely by microfluidic mixing is not extensively detailed in the provided snippets, the general principles of this method are applicable to cationic lipid-based LNP formation, offering advantages in terms of particle size control and encapsulation efficiency compared to traditional methods like extrusion.

Influence of Preparation Parameters on Nanostructure Characteristics

The characteristics of this compound based liposomes and LNPs, such as particle size, size distribution (polydispersity index, PDI), zeta potential, and encapsulation efficiency, are significantly influenced by various preparation parameters.

Key parameters include the lipid composition and ratio, the method of preparation, and process parameters specific to each method. For example, studies on cationic liposomes, including those containing this compound and DOPE, have shown that changing the cationic lipid/DNA molar charge ratio can determine optimal conditions for transfection. The ratio of different lipids in the formulation can affect particle size and homogeneity. For instance, formulations with DOPE, DOTAP, and Cholesterol at certain ratios resulted in larger particles and poor homogeneity compared to formulations with DOPE and DC-Chol or DOPE, DOTAP, and DC-Chol.

The method of preparation itself impacts the resulting nanostructures. Microfluidic mixing generally yields LNPs with narrower size distributions and higher encapsulation efficiency compared to traditional extrusion for RNA encapsulation.

Process parameters during thin-film hydration and extrusion, such as the hydration temperature (relative to the lipid transition temperature), hydration time, and the pore size and number of passes during extrusion, all play a role in the final particle size and lamellarity. nih.gov For microfluidic mixing, parameters like flow rates and the ratio of the organic to aqueous phases influence particle formation and characteristics. The concentration of lipids and the cargo during the preparation process also affect the resulting nanoparticle properties.

Research findings indicate that optimizing these parameters is crucial for achieving desired nanoparticle characteristics for specific applications. For this compound/DOPE liposomes, investigations have clearly underlined the implications of formulation effects on liposome size and the ability to transport plasmid DNA.

Role of Helper Lipids in this compound Formulations

Dioleoylphosphatidylethanolamine (DOPE) Integration and its Mechanistic Contribution to Research Systems

Dioleoylphosphatidylethanolamine (DOPE) is a frequently used helper lipid in cationic lipid formulations, including those containing this compound. DOPE is a non-bilayer lipid that preferentially forms inverted hexagonal phases. Its conical shape and smaller head group compared to its acyl chains can induce negative curvature stress in lipid bilayers.

When integrated into this compound formulations, DOPE plays a significant role in enhancing transfection efficiency, particularly in gene delivery applications. The mechanistic contribution of DOPE is often attributed to its ability to promote membrane fusion and endosomal escape. After cellular uptake of liposomes or LNPs via endocytosis, the acidic environment of the endosome can trigger a conformational change in DOPE, promoting the transition from a lamellar to an inverted hexagonal phase. This phase transition can destabilize the endosomal membrane, leading to the release of the encapsulated genetic material into the cytoplasm, thus bypassing lysosomal degradation.

Studies on this compound/DOPE liposomes have demonstrated their ability to facilitate the entry of plasmid DNA encoding reporter genes into the nucleus, as observed by electron microscopy and functional assays. The ratio of this compound to DOPE can be optimized to achieve high transfection levels. For instance, a 1:1 (w/w) ratio of this compound/DOPE has been reported to be an active cationic lipid suitable for certain cell lines, showing high transfection levels in vitro.

Phospholipid Co-Lipid Effects on Formulation Stability and Performance

In addition to DOPE, other phospholipids (B1166683) are commonly used as co-lipids in cationic lipid formulations, contributing to the stability and performance of the resulting nanostructures. Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are often included as structural components in LNPs.

The inclusion of phospholipids can influence the physical properties of the formulation, such as membrane fluidity and bilayer thickness. They contribute to the formation of the lipid bilayer structure of liposomes and LNPs. While cationic lipids like this compound are primarily responsible for interacting with and encapsulating negatively charged cargo, phospholipids provide structural integrity to the nanoparticle.

The specific type and ratio of phospholipid co-lipid can affect nanoparticle size, stability, and interaction with biological membranes. For example, the presence and amount of helper lipids, including phospholipids, are vital for the stable encapsulation of nucleic acids in LNPs. They can participate in the formation of internalized lipid-nucleic acid complexes that remain stable at physiological pH.

Research indicates that a certain threshold amount of helper lipids, including phospholipids, is needed to promote stable encapsulation. The interplay between the cationic lipid (this compound), helper lipids like DOPE, and other phospholipid co-lipids is critical for optimizing the physicochemical properties and biological efficacy of the final liposomal or LNP formulation.

Summary of Research Findings on this compound/DOPE Formulations:

Formulation Ratio (this compound:DOPE)Observed OutcomeReference
1:1 (w/w)Unilamellar vesicles, 100-130 nm size, great stability, high transfection in B16-F10 cells
Various ratios (1:0.5, 1:1, 1:2 molar)Optimal conditions for DNA delivery determined by molar charge ratio
1:1 (molar charge ratio 2)High transfection level in B16-F10 cells in vitro

Influence of Lipid Composition on LNP Characteristics (Examples from related cationic lipid studies):

Cationic LipidHelper LipidsObserved Average SizeObserved PDIObserved Encapsulation Efficiency (mRNA)Reference
DOTAPDOPE/Cholesterol> 500 nm> 0.23.2%
DC-CholDOPE~129 nm< 0.131.2%
DOTAP/DC-CholDOPE~129 nm< 0.118.6%

Note: The data in the second table is from studies using cationic lipids other than this compound but illustrates the general influence of helper lipids on LNP characteristics.

Nucleic Acid (DNA/RNA) Complexation with this compound Formulations

The ability of this compound formulations to effectively interact with and complex nucleic acids is fundamental to their function as delivery systems. Cationic liposomes prepared with this compound have demonstrated high complexation yields with plasmid DNA, capable of reaching 100% even in the presence of serum. nih.gov This efficient complex formation is driven primarily by electrostatic interactions between the positively charged head group of this compound within the liposome structure and the negatively charged phosphate backbone of DNA and RNA molecules. The resulting lipid-nucleic acid complexes, often referred to as lipoplexes, represent condensed nanostructures.

Cholesterol-derived cationic lipids, including this compound, can function not only as components of the lipid bilayer but also directly participate in the complexation of RNA molecules within lipid nanoparticles. The positive charges contributed by the cationic lipid are key to improving the encapsulation efficiency of RNA.

Electrostatic Interactions and Condensation Phenomena

The complexation of nucleic acids with this compound formulations is initiated and primarily driven by strong electrostatic interactions. The cationic nature of this compound provides the necessary positive charges to neutralize and bind the negative charges of the phosphate groups present along the backbone of DNA and RNA molecules. This electrostatic attraction leads to the condensation of the extended nucleic acid chains into more compact structures.

The phenomenon of condensation can be experimentally observed and characterized using techniques such as gel retardation electrophoresis. In these assays, the migration of negatively charged DNA or RNA through an agarose (B213101) gel under an electric field is monitored. As increasing amounts of cationic lipid formulation (like this compound liposomes) are added to the nucleic acid, the electrostatic interactions cause the formation of larger, less charged, or positively charged complexes. This complexation retards the migration of the nucleic acid through the gel. At sufficient concentrations of the cationic lipid, complete complexation and condensation occur, resulting in the complete inhibition of nucleic acid migration from the loading well.

Microscopic techniques, such as Transmission Electron Microscopy (TEM), have revealed that complexes formed between this compound/DOPE liposomes and plasmid DNA appear as aggregates containing globular substructures with sizes comparable to that of the liposomes. Immuno-gold labelling studies have further indicated the presence of DNA located inside these aggregates, supporting the notion of condensed nucleic acid within the liposomal structures. This condensation is considered a critical prerequisite for the efficient cellular uptake of nucleic acids delivered by cationic nanoparticles.

Stoichiometric Considerations for Optimal Complex Formation

The efficiency of nucleic acid complexation with cationic lipid formulations, including those containing this compound, is highly dependent on the stoichiometric ratio of positive charges from the lipid to negative charges from the nucleic acid. This is commonly expressed as the N/P ratio, where N represents the number of moles of cationic nitrogen groups (or positive charges) from the lipid and P represents the number of moles of phosphate groups (or negative charges) from the nucleic acid.

Determining the optimal N/P ratio is crucial for achieving efficient complex formation and subsequent biological activity, such as transfection efficiency. Gel retardation electrophoresis is a standard method used to identify the N/P ratio at which complete complexation occurs, indicated by the absence of free nucleic acid migration in the gel.

Studies involving this compound/DOPE (1:1) liposomes and plasmid DNA have investigated the effect of the cationic lipid/DNA charge ratio (X, equivalent to N/P ratio) on complex formation. Gel retardation assays showed a gradual decrease in plasmid DNA migration as the charge ratio increased from 0.5 to 1.7. Beyond a charge ratio of 1.7, no migration of plasmid DNA was observed, indicating that essentially all the DNA was complexed or condensed by the liposomes at this ratio and higher.

Research findings highlight that optimal complex formation and transfection efficiency can be influenced by the environment, such as the presence of serum. In some cases, a higher charge ratio might be required to achieve optimal transfection in the presence of serum compared to serum-free conditions. nih.gov The specific optimal N/P ratio can also vary depending on the specific cationic lipid or formulation used, as demonstrated by studies with other cationic carriers where complete DNA condensation was observed at different N/P ratios (e.g., N/P ≥ 5 for CNCP complexing with plasmid DNA).

Advanced Characterization and Biophysical Analysis of Teapc Chol Formulations

Nanoparticle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic diameter of nanoparticles in suspension. This method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be calculated and, subsequently, their hydrodynamic diameter can be determined using the Stokes-Einstein equation.

In the characterization of cationic liposomes analogous to TEAPC-Chol, such as those formulated with the cholesterol derivative DC-Chol and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DLS measurements have revealed a mean hydrodynamic diameter of approximately 99 ± 10 nm. The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for lipid-based nanoparticle formulations in drug delivery, indicating a relatively homogenous population of vesicles.

Formulation ComponentMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
DC-Chol/DOPE (Analogous to this compound)99 ± 10&lt; 0.3

Surface Charge Determination (Zeta Potential)

The zeta potential is a critical parameter for characterizing the surface charge of nanoparticles in a colloidal suspension. It is the electrical potential at the slipping plane, which is the boundary between the layer of ions that remains attached to the nanoparticle surface as it moves and the surrounding bulk liquid. nih.gov The magnitude of the zeta potential is a key indicator of the stability of the colloidal system. Nanoparticles with a high positive or negative zeta potential (typically > ±30 mV) are electrostatically stabilized, as the repulsive forces between similarly charged particles prevent aggregation. researchgate.net

For cationic liposomes like those containing this compound, a positive zeta potential is essential for their primary function: to electrostatically interact with and condense negatively charged nucleic acids. Furthermore, the positive surface charge facilitates the interaction of the lipoplexes with the negatively charged cell membranes, which is the initial step in cellular uptake. Research on cationic liposomes formulated with various cholesterol derivatives has demonstrated a strong correlation between the zeta potential of the liposomes and their transfection efficiency. Generally, a higher positive zeta potential leads to more efficient gene delivery.

Liposome (B1194612) Formulation FeatureTypical Zeta Potential Range (mV)Implication for Stability
Cationic Liposomes for Gene Delivery&gt; +30High stability, strong interaction with nucleic acids and cell membranes

Nucleic Acid Encapsulation Efficiency and Integrity Assays

A crucial aspect of a successful nucleic acid delivery system is its ability to efficiently encapsulate and protect the genetic material from degradation. Various assays are employed to quantify the amount of encapsulated nucleic acid and to ensure its structural integrity remains intact throughout the formulation process.

Gel Retardation Electrophoresis for Complexation Evaluation

Complete retardation of the nucleic acid, where no free nucleic acid is visible in the gel lane, indicates efficient complexation. Studies on this compound/DOPE liposomes have demonstrated their ability to completely retard the migration of plasmid DNA at specific molar charge ratios of the cationic lipid to the DNA phosphate (B84403) groups. For instance, in one study, complete retardation was observed at a cationic lipid/DNA charge ratio of 1.7 and above, indicating the formation of stable lipoplexes.

Spectrophotometric Quantification of Free Nucleic Acids

To quantitatively determine the encapsulation efficiency, spectrophotometric methods are often employed. This technique relies on the principle that nucleic acids absorb ultraviolet (UV) light with a maximum absorbance at a wavelength of approximately 260 nm. By measuring the absorbance of a solution containing the lipoplexes before and after the removal of unencapsulated nucleic acids, the amount of encapsulated material can be calculated.

The process typically involves separating the lipoplexes from the free nucleic acids, often through methods like centrifugation or size exclusion chromatography. The concentration of the free nucleic acid in the supernatant or the eluted fractions is then measured using a UV-Vis spectrophotometer. The encapsulation efficiency is then calculated as the percentage of the initial amount of nucleic acid that is associated with the liposomes. This method provides a quantitative measure of the formulation's ability to carry its genetic payload.

Based on the conducted research, there is no publicly available scientific literature or data specifically pertaining to a chemical compound or formulation identified as "this compound." The search results yielded general information on the biophysical effects of cholesterol on various lipid membranes and the stability of nanoparticle formulations, but none of the sources mentioned or characterized a substance named "this compound."

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed analysis, including data tables, that focuses solely on "this compound" as stipulated in the instructions. The foundational information required to address the specific outline points—structural stability, thermal behavior, colloidal stability, lipid packing, and membrane fluidity modulation of this compound—is absent from the available resources.

Mechanistic Studies of Cellular and Molecular Interactions with Teapc Chol Formulations in Research Models

Cellular Uptake Mechanisms in Vitro

The initial and critical step for the function of TEAPC-Chol formulations is their uptake by target cells. Like other cationic liposome-based vectors, this compound lipoplexes (complexes of the cationic liposome (B1194612) and anionic nucleic acid) are internalized by cells primarily through endocytosis. encapsula.comliposomes.ca This process involves the engulfment of the lipoplex by the cell membrane to form an intracellular vesicle. Research using transmission electron microscopy on tumor cells has shown that plasmids carried by this compound liposomes are found within endosome-like vesicles in the cytoplasm shortly after transfection begins, confirming endocytosis as the entry route. nih.gov

Endocytosis Pathways (e.g., Clathrin-mediated, Caveolae-mediated)

The cellular entry of lipoplexes is not monolithic but can occur via several endocytic pathways. The specific route taken can influence the intracellular fate and ultimate efficiency of the delivery vehicle. Studies on cholesterol-containing cationic lipoplexes, analogous to those made with this compound, have demonstrated that these nanoparticles can utilize multiple internalization mechanisms. aip.org These pathways include clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis. aip.orgnih.gov The ability to engage with different entry pathways may contribute to the robust transfection efficiency observed with some cholesterol-based formulations, as it reduces the reliance on a single uptake mechanism that might be saturated or less active in certain cell types. aip.org

Influence of Formulation Characteristics on Uptake Efficiency

The efficiency of cellular uptake is heavily dependent on the physicochemical properties of the this compound lipoplex, which are dictated by its formulation. The molar ratio of cholesterol, in particular, is a critical factor. nih.govnih.gov Cholesterol is known to modulate the rigidity, fluidity, and stability of the liposomal membrane. nih.gov In formulations using the similar compound DC-Chol, increasing the mole ratio of cholesterol was found to enhance the stability of the lipoplexes, especially in the presence of serum, and improve transfection activity. nih.gov This is attributed to cholesterol's ability to increase membrane integrity, which in turn affects how the lipoplex interacts with the cell surface to initiate uptake. nih.gov

Table 1: Effect of Cholesterol Content on Cationic Liposome Properties

Cholesterol Content Effect on Particle Stability Effect on Transfection Efficiency Rationale
Low Less stable, particularly in serum Variable May be more prone to aggregation or premature disassembly.

Intracellular Trafficking and Endosomal Escape

Following internalization via endocytosis, the this compound lipoplex is contained within an endosome. The subsequent journey of this vesicle through the cell's endo-lysosomal pathway is a major barrier to successful nucleic acid delivery. For the therapeutic cargo to be effective, it must escape this pathway before the endosome fuses with a lysosome, where enzymatic degradation would occur. encapsula.comupenn.edu Electron microscopy studies have confirmed the presence of this compound-delivered plasmids within these endosomal compartments early in the transfection process. nih.gov

Endosome Acidification and pH-Responsive Behavior of Cationic Lipids

The endo-lysosomal pathway is characterized by a progressively decreasing pH, from about 6.5 in early endosomes to 5.0 or lower in late endosomes and lysosomes. encapsula.com This acidic environment is a key trigger for the endosomal escape of formulations containing pH-sensitive components like ionizable or permanently cationic lipids. nih.gov The cationic headgroup of this compound can interact strongly with the negatively charged lipids of the endosomal membrane. As the endosome acidifies, the protonation of lipids can further enhance these electrostatic interactions, which is a crucial first step in destabilizing the vesicle. upenn.edu This pH-responsive behavior is a designed feature of many lipid-based delivery systems to ensure cargo release occurs in the correct intracellular compartment. nih.gov

Mechanisms of Endosomal Membrane Destabilization

The escape from the endosome is mediated by the disruption of the endosomal membrane. This is a complex process influenced by the lipid composition of the delivery vehicle. For this compound and other cholesterol-based cationic liposomes, a primary mechanism involves the fusion of the lipoplex membrane with the endosomal membrane. liposomes.ca This fusion is driven by the electrostatic attraction between the cationic this compound and the anionic lipids present in the endosomal membrane.

A critical event in this process is a structural rearrangement of the lipid mixture known as a lamellar-to-inverted hexagonal (Lα-HII) phase transition. aip.orgnih.govacs.org Cholesterol, in conjunction with certain phospholipids (B1166683), facilitates the formation of these non-bilayer hexagonal phases. liposomes.ca These structures disrupt the integrity of the endosomal lipid bilayer, creating pores or defects through which the nucleic acid cargo can be released into the cytoplasm. liposomes.canih.govacs.org

Nucleic Acid Release and Cytosolic Delivery

The culmination of the uptake and endosomal escape processes is the release of the nucleic acid cargo into the cytoplasm. The destabilization of the endosomal membrane is directly coupled to this release. As the this compound lipoplex fuses with the endosome, the mixing of lipids occurs. Anionic lipids from the endosomal membrane interact with the cationic this compound molecules, effectively displacing them from their electrostatic association with the negatively charged nucleic acid. liposomes.ca This frees the genetic material, allowing it to enter the cytosol. liposomes.ca The success of this entire cascade is confirmed by studies showing that plasmid DNA delivered by this compound liposomes is densely localized within the cell nucleus 24 hours after transfection, indicating it has not only reached the cytoplasm but has also been transported to its ultimate site of action. nih.gov

Interactions with Subcellular Organelles (excluding toxicity/safety)

The journey of a this compound lipoplex within a cell involves a complex series of interactions with various subcellular organelles. Eukaryotic cells are highly organized, with organelles that communicate through membrane contact sites (MCSs) to exchange lipids, ions, and other molecules. nih.govfrontiersin.org The endoplasmic reticulum (ER) acts as a central hub in this network, forming contacts with mitochondria, endosomes, lysosomes, and the Golgi apparatus. nih.govthno.org

For a formulation like this compound, which contains cholesterol, these interactions are particularly relevant. Cholesterol is a critical component of cellular membranes and its transport is tightly regulated through organelle networks. thno.org After a this compound lipoplex enters the cell, likely via endocytosis, it navigates a path involving endosomes and lysosomes. liposomes.ca The lipid composition of the lipoplex, especially the presence of cholesterol and a cationic lipid, is designed to facilitate destabilization of the endosomal membrane, allowing the genetic cargo to be released into the cytoplasm. liposomes.caresearchgate.net This process is thought to involve the fusion of the lipoplex with the endosomal membrane, a step influenced by the biophysical properties conferred by its lipid components. liposomes.ca

The ER-endosome and lysosome-peroxisome contact sites are key locations for cholesterol transport within the cell. thno.org It is plausible that the cholesterol within the this compound formulation could influence these natural pathways, potentially affecting its processing and the efficiency of cargo release. Organelle interplay is crucial for maintaining cellular homeostasis, and the introduction of a lipid-based vector like this compound represents a significant event that engages these complex communication networks. frontiersin.orgnih.govresearchgate.net

Role of Serum Components in Mediating Cellular Interactions

When this compound formulations are introduced into a biological environment, such as cell culture media containing fetal bovine serum (FBS), their surfaces are immediately coated with proteins, forming what is known as a "protein corona". nih.gov This corona alters the physicochemical properties of the lipoplex—including its size, surface charge, and composition—creating a new biological identity that dictates how it interacts with cells. nih.gov

The composition of the protein corona is highly dependent on the formulation of the lipoplex. Key factors include the cationic lipid-to-helper lipid ratio and, critically, the cholesterol content. nih.govmdpi.com Research on DOTAP-based lipoplexes has shown that high cholesterol content (e.g., 67-80 mol%) significantly reduces the total amount of protein that binds to the lipoplex surface. nih.gov Furthermore, high-cholesterol formulations tend to selectively bind a smaller, more specific set of proteins compared to their low-cholesterol counterparts. nih.gov

Table 1: Effect of Cholesterol Content on Protein Adsorption to Cationic Lipoplexes

Cholesterol Content (mol%)Total Protein Adsorbed (µg protein / mg lipid)Diversity of Adsorbed ProteinsEffect on Transfection in Serum
33%HighWide VarietyOften Inhibited
50%HighWide VarietyOften Inhibited
67%LowSelective / LimitedMaintained or Enhanced
80%LowSelective / LimitedSignificantly Enhanced

This table presents representative data for DOTAP/cholesterol lipoplexes, illustrating the principle that increasing cholesterol content reduces protein binding and can improve transfection in the presence of serum. Data synthesized from findings reported in related literature. nih.gov

The specific proteins that adsorb can have a profound impact on cellular uptake. For instance, the binding of apolipoproteins can mediate interactions with lipoprotein receptors on the cell surface, potentially altering the internalization pathway. mdpi.comresearchgate.net While serum was historically considered a major inhibitor of cationic lipid-mediated transfection, studies have shown that for certain cholesterol-rich formulations, the presence of serum can actually enhance gene delivery. nih.gov This suggests that the specific protein corona formed on a high-cholesterol lipoplex, such as this compound, may facilitate more efficient cellular uptake or intracellular trafficking, switching the entry mechanism from clathrin-dependent to caveolae-mediated pathways, for example. nih.gov Therefore, the interaction with serum components is not merely an obstacle but a critical, modulatory factor in the mechanism of action for this compound formulations.

Table 2: Key Serum Proteins and Their Potential Interaction with Lipoplexes

Serum ProteinGeneral FunctionPotential Impact on Lipoplex
AlbuminMaintains osmotic pressure, transportMajor corona component, can affect stability and uptake. mdpi.com
Apolipoproteins (e.g., ApoA1, ApoB100)Lipid transport (HDL, LDL)Can mediate receptor-targeted uptake, influences aggregation. mdpi.comresearchgate.net
FibrinogenBlood clottingCan cause aggregation, recognized by phagocytes.
ImmunoglobulinsImmune responseCan mark particles for clearance by the immune system.

This table summarizes common serum proteins found in the protein corona and their generally understood effects on nanoparticle-cell interactions. nih.govmdpi.commdpi.comresearchgate.net

Computational and Theoretical Investigations of Teapc Chol Systems

Molecular Dynamics Simulations of TEAPC-Chol and Lipid Bilayers

Molecular dynamics simulations are a primary tool for investigating the dynamic behavior of lipid bilayers and their interactions with other molecules. These simulations can provide information on the structural changes, fluidity, and organization of membranes in the presence of compounds like cholesterol or this compound. MD simulations have been used to study membrane systems of varying complexity, starting from simple lipid bilayers and progressing to systems containing cholesterol, proteins, and peptides. bibliotekanauki.plnih.gov

Simulation of this compound Integration into Lipid Membranes

Simulations of molecules integrating into lipid membranes involve modeling the process by which a compound inserts itself into the lipid bilayer and its subsequent arrangement and dynamics within the membrane environment. Studies on cholesterol integration into lipid bilayers, for example, have shown that cholesterol seamlessly integrates due to its amphipathic structure, influencing the membrane's structural properties. mdpi.com MD simulations can provide detailed information about the location, orientation, and interactions of molecules like this compound within the lipid bilayer.

Dynamics of Lipid-Nucleic Acid Complexation

The dynamics of lipid-nucleic acid complexation are particularly relevant when considering lipid-based delivery systems for genetic material. Molecular dynamics simulations have been employed to study the interactions between nucleic acids (such as DNA or mRNA) and lipids, including cationic and ionizable lipids, often in the presence of cholesterol. These simulations can reveal how lipids encapsulate and compact nucleic acids, the role of electrostatic and hydrophobic interactions, and the influence of components like cholesterol on the complex formation and stability. researchgate.netmdpi.comsemanticscholar.org For instance, simulations have shown that protonated ionizable lipids can encapsulate mRNA through electrostatic interactions, and cholesterol can influence the distribution of lipid components within lipid nanoparticles. mdpi.com Cholesterol-modified DNA nanostructures have also been studied using MD simulations, showing that nucleotides can wrap around the hydrophobic cholesterol moiety. semanticscholar.orgillinois.edu

Membrane Permeability and Pore Formation Modeling

Molecular dynamics simulations are also used to model membrane permeability and the formation of pores within lipid bilayers. These studies investigate how molecules cross the membrane and the mechanisms by which pores can form, either spontaneously or induced by other molecules. Simulations have been used to identify permeation events of molecules through lipid bilayers and characterize their crossing times and trajectories. biorxiv.org The presence of cholesterol has been shown in simulations to influence membrane permeability, generally reducing the occurrence of water molecule permeation events due to its compacting action on the bilayer. biorxiv.org Modeling of pore formation by various agents, including cholesterol-dependent cytolysins, has also been performed using MD simulations, providing insights into the structural rearrangements and mechanisms involved. plos.orguni-saarland.de

In Silico Modeling of Structure-Activity Relationships

In silico modeling of structure-activity relationships (SAR) aims to correlate the chemical structure of a compound with its biological activity. While direct SAR studies on this compound were not found, in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are widely used in drug discovery and the study of molecular interactions. nih.govresearchgate.netnih.govmdpi.com These methods can help predict the potential activity of a compound based on its structural features and its predicted interactions with biological targets.

Advanced Docking and Interaction Studies with Model Proteins

Advanced docking and interaction studies with model proteins use computational methods to predict how a molecule like this compound might interact with proteins, particularly membrane proteins. Molecular docking simulations aim to predict the preferred binding orientation and affinity of a ligand to a protein target. nih.govmdpi.comarxiv.org Given that cholesterol is known to interact with various membrane proteins, influencing their function, similar studies could be applied to this compound to understand its potential interactions with relevant protein targets in biological membranes. nih.govnih.gov Computational tools are available to predict and evaluate cholesterol binding sites in proteins, including molecular docking and MD simulations. nih.gov These methods can provide insights into the specific residues involved in binding and the nature of the interactions (e.g., hydrophobic, electrostatic).

Comparative Analysis with Other Cationic Lipids and Non Viral Vectors in Research Contexts

Benchmarking TEAPC-Chol Against Established Cholesterol-Based Cationic Lipids in In Vitro Studies

In the landscape of non-viral vectors, cholesterol-based cationic lipids are a well-established class due to their structural resemblance to cell membrane components. This compound's performance is often evaluated against its predecessors and analogues, such as DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl] cholesterol) and TMAEC-Chol (N-trimethylammonioethane carbamoyl (B1232498) cholesterol).

Research indicates that the chemical structure of the cationic lipid, specifically the nature of the polar head group and the length of the spacer arm connecting it to the cholesterol anchor, significantly influences both transfection efficiency and cytotoxicity. researchgate.nettandfonline.com this compound features a triethylammonium (B8662869) head group and a three-carbon spacer.

Studies comparing these lipids have yielded valuable insights. For instance, in the transfection of a mesothelioma cell line, liposomes formulated with this compound and the helper lipid DOPE (dioleoylphosphatidylethanolamine) demonstrated efficient transfer of the p16 tumor suppressor gene. core.ac.uk The efficiency and duration of the delivered DNA's presence were noted to be dependent on the specific cationic lipid used, with both this compound and TMAEC-Chol proving effective. core.ac.uk The subtle structural difference between this compound and TMAEC-Chol lies in their cationic polar heads, which affects the binding and subsequent release of DNA within the cell. core.ac.uk

In studies using the B16-F10 melanoma cell line, the transfection efficiency of this compound was found to be comparable or even superior to some established transfection reagents. researchgate.netresearchgate.net A systematic comparison of cholesterol derivatives revealed that cationic lipids with a three-carbon spacer, like this compound, achieved the best transfection levels both in vitro and in vivo. tandfonline.com Interestingly, while the ethylated head group of this compound provided the best results in vitro, a methylated head group was more advantageous for in vivo gene transfer. tandfonline.com

Cytotoxicity is another critical parameter. In B16-F10 cells, a comparison of toxicity showed that lipids with three ethyl groups in the head (like this compound) were more toxic than those with three methyl groups (like TMAEC-Chol). Conversely, lipids with a three-carbon spacer were less toxic than those with a two-carbon spacer. tandfonline.com

Comparative Transfection Efficiency of Cholesterol-Based Cationic Lipids (In Vitro)
Cationic LipidKey Structural FeatureObserved In Vitro Transfection EfficiencyRelevant Cell Line(s)Source(s)
This compoundTriethylammonium head group, 3-carbon spacerEfficient gene transfer; level influenced by formulation. Best in vitro performance among lipids with ethylated head groups.Mesothelioma FR, B16-F10, MCF7 tandfonline.comcore.ac.ukresearchgate.net
DC-CholDimethylaminoethane head groupConsidered a benchmark; often used as a control. Newer lipids like this compound can show superior or parallel activity.293T, HeLa, Tracheal Epithelial Cells nih.govniph.go.jpmdpi.comnih.gov
TMAEC-CholTrimethylammonium head group, 2-carbon spacerEfficient gene transfer, comparable to this compound in some models. Forms stable liposomes for nucleic acid delivery.Mesothelioma FR, MCF7, Human Fibroblasts core.ac.ukontosight.ainih.gov

Comparison with Other Synthetic Non-Viral Delivery Systems

Beyond cationic lipids, the field of non-viral vectors includes diverse systems like polymeric vectors and inorganic nanoparticles, each with a distinct profile of properties.

Polymeric Vectors: This class includes cationic polymers such as poly-L-lysine (PLL), polyethyleneimine (PEI), and polyamidoamine (PAMAM). mdpi.com These polymers electrostatically interact with negatively charged nucleic acids to form complexes called "polyplexes". nih.gov

Advantages: Polymeric vectors are lauded for their low cost, versatility in chemical design, low immunogenicity, and ease of large-scale production compared to viral and some lipid-based vectors. nih.govrsc.orgnih.gov Their chemical and physical architecture can be tailored to enhance stability, delivery, and controlled release of the genetic cargo. mdpi.comacs.org

Disadvantages: A primary limitation is often lower transfection efficiency compared to viral vectors. sigmaaldrich.com There can also be challenges related to cytotoxicity, particularly with high molecular weight polymers like PEI, although this can be mitigated through chemical modifications such as PEGylation. mdpi.comsigmaaldrich.com

Inorganic Nanoparticles: This category comprises materials like gold nanoparticles (AuNPs), mesoporous silica (B1680970) nanoparticles (MSNs), and superparamagnetic iron oxide nanoparticles (SPIONs). mdpi.comazonano.com

Advantages: Inorganic nanoparticles offer high stability, a large surface area for drug loading, and unique physicochemical properties (magnetic, optical) that can be exploited for simultaneous therapy and imaging (theranostics). azonano.comnih.govnih.gov They can be readily functionalized to target specific cells. azonano.com

Disadvantages: Potential long-term toxicity and poor biodegradability are significant concerns. mdpi.com While they excel in imaging, they may exhibit cytotoxicity at higher concentrations, and challenges related to stability, scalability, and regulatory approval remain. mdpi.comypidathu.or.idresearchgate.net

General Comparison of Non-Viral Delivery Systems
Delivery SystemPrimary AdvantagesPrimary LimitationsSource(s)
Cationic Lipids (e.g., this compound)High efficiency for non-viral systems, biocompatibility, ability to fuse with cell membranes.Can exhibit cytotoxicity, efficiency can be serum-sensitive, stability can be a concern. tandfonline.commdpi.com
Polymeric VectorsVersatile, scalable, low immunogenicity, low cost.Often lower transfection efficiency than viral vectors, potential cytotoxicity. mdpi.comnih.govrsc.org
Inorganic NanoparticlesHigh stability, tunable properties, potential for theranostics.Potential for long-term toxicity, concerns with biodegradability and clearance, scalability challenges. mdpi.comazonano.comypidathu.or.idresearchgate.net

Advantages and Limitations of this compound Formulations in Specific Research Applications

The utility of this compound, like any delivery vector, is application-dependent. Its specific characteristics make it well-suited for certain research areas while presenting limitations in others.

Advantages:

Efficient In Vitro Gene Delivery: Formulations of this compound with the helper lipid DOPE have demonstrated high efficiency in transfecting various cell lines, including cancer cells like mesothelioma and melanoma. core.ac.ukresearchgate.net The ability to efficiently deliver tumor suppressor genes, for example, makes it a valuable tool for cancer research. core.ac.uk

Structural Tunability: Research has shown that modifications to the spacer and headgroup of cholesterol-based lipids directly impact performance. tandfonline.com The specific structure of this compound, with its three-carbon spacer, appears to be particularly advantageous for creating effective lipoplexes. tandfonline.com This provides a clear rationale for its use and a basis for future lipid design.

Limitations:

Formulation-Dependent Efficacy: The transfection efficiency of this compound is highly sensitive to the formulation parameters. The ratio of cationic lipid to DNA (charge ratio) and the proportion of helper lipid (DOPE) must be carefully optimized for each cell line and application. researchgate.net For instance, the optimal charge ratio for transfecting B16-F10 cells was found to be 2, with higher ratios leading to decreased activity. researchgate.net

Serum Sensitivity: The presence of serum in cell culture media can significantly impact the performance of cationic liposome (B1194612) formulations. This often necessitates re-optimization of the lipoplex formulation, typically requiring an increase in the charge ratio to achieve optimal transfection. tandfonline.com

Cytotoxicity Correlation: While effective, the chemical features of this compound that contribute to its transfection efficiency, such as the triethylated headgroup, also correlate with increased cytotoxicity compared to analogues with trimethylated heads. tandfonline.com This trade-off between efficiency and cell viability is a common challenge in the design of non-viral vectors and must be carefully managed in experimental design.

Emerging Research Applications and Future Directions for Teapc Chol Investigations

Advancements in Targeted Research Delivery Systems

The ability to direct therapeutic and research agents to specific cell types is a cornerstone of modern molecular biology. TEAPC-Chol is being actively investigated as a key component in sophisticated delivery systems designed to achieve this targeted delivery in laboratory settings.

Ligand-Directed Targeting in In Vitro and Ex Vivo Models

A primary strategy for achieving targeting is the modification of liposomes, such as those containing this compound, with specific ligands that recognize and bind to receptors on the surface of target cells. ethernet.edu.et This approach is being explored to enhance the delivery of nucleic acids to particular cells in in vitro (cell culture) and ex vivo (tissue) models. For instance, research has demonstrated that liposomes can be functionalized with antibodies that seek out corresponding antigens on target cells, thereby concentrating the delivery of the encapsulated cargo. ethernet.edu.et While not exclusively focused on this compound, this principle of ligand-mediated targeting is a significant area of investigation for cholesterol-based cationic lipids. The goal is to improve the efficiency of gene transfer into specific cell populations, a critical step in developing more effective research tools.

Stimuli-Responsive Formulations for Controlled Release in Research Systems

Another advanced application involves the development of "smart" delivery systems that release their contents in response to specific environmental triggers. These stimuli-responsive formulations can be designed to react to changes in pH or temperature. researchgate.net For example, as a liposome (B1194612) containing this compound is taken up by a cell into an endosome, the internal environment of the endosome becomes more acidic. researchgate.net This drop in pH can be engineered to trigger a change in the liposome's structure, causing it to release its genetic payload into the cell's cytoplasm. ethernet.edu.etresearchgate.net This mechanism of pH-sensitive release is a key area of research for enhancing the efficiency of gene delivery by ensuring the genetic material escapes the endosome and reaches its site of action within the cell. ethernet.edu.etresearchgate.net

Potential in Advanced Gene Editing Tools Research (e.g., CRISPR/Cas9 Delivery in Cells)

The revolutionary CRISPR/Cas9 gene-editing technology holds immense promise for correcting genetic defects. However, a major hurdle is the efficient and safe delivery of the CRISPR/Cas9 components into target cells. Non-viral vectors, such as liposomes formulated with this compound, are being investigated as a potentially safer alternative to viral delivery methods. ontosight.ai The ability of this compound to form stable nanoparticles with large genetic payloads like the plasmids that encode the CRISPR/Cas9 system makes it a candidate for this application. ontosight.airesearchgate.net Research in this area is focused on optimizing these lipid-based nanoparticles to ensure they can effectively deliver the gene-editing machinery into the nucleus of the cell where it can perform its function.

Methodological Innovations in this compound Research

As the applications of this compound expand, so does the need for advanced methods to study its behavior and efficacy.

Development of Novel Characterization Techniques

The physical and chemical properties of this compound-based liposomes are critical to their function. Researchers are employing a range of techniques to characterize these nanoparticles. This includes methods to determine their size, stability over time, and the efficiency with which they bind to nucleic acids. researchgate.netresearchgate.net For example, gel retardation electrophoresis is a common technique used to assess the formation of complexes between the cationic liposomes and negatively charged DNA. researchgate.net Innovations in these characterization methods are crucial for understanding how the formulation of these liposomes, such as the ratio of this compound to other lipids, affects their performance as delivery vehicles. researchgate.net

Integration with Advanced Imaging Modalities for Research Tracking

To understand the journey of this compound-based delivery systems within a biological system, researchers are turning to advanced imaging techniques. By labeling the liposomes or their genetic cargo with fluorescent markers, it is possible to track their uptake and distribution within cells and tissues in real-time. researchgate.netresearchgate.net Techniques like fluorescence microscopy allow for the direct visualization of these processes, providing valuable insights into the cellular pathways involved in delivery. researchgate.netnanoprobes.com For example, studies have used fluorescently labeled plasmids to observe their entry into the nucleus of cells after being delivered by this compound/DOPE liposomes. researchgate.net These imaging approaches are essential for optimizing delivery systems and confirming that the genetic material reaches its intended destination.

Challenges and Future Research Perspectives in Lipid-Mediated Non-Viral Nucleic Acid Delivery

The promise of lipid-nanoparticles (LNPs) for delivering nucleic acid therapeutics is tempered by several persistent challenges that limit their clinical efficacy. psu.edunih.gov While cationic lipids and polymers can efficiently condense and protect nucleic acid cargo, their positive charge can also lead to non-specific interactions with serum proteins, resulting in rapid clearance from circulation and reduced transfection efficiency in vivo. nih.govacs.org Furthermore, the journey of an LNP from administration to the target cell's cytoplasm or nucleus is fraught with obstacles, including enzymatic degradation, opsonization, and uptake by the reticuloendothelial system (RES). psu.edunih.gov

A primary hurdle in the field is the phenomenon of endosomal trapping, where LNPs are successfully internalized by cells but remain confined within endosomes, ultimately leading to lysosomal degradation of the nucleic acid payload. oaepublish.comnih.gov Overcoming this barrier is critical for the therapeutic cargo to reach its site of action. frontiersin.org Another significant challenge is ensuring the stability of LNPs in the complex biological environment of the bloodstream while also facilitating a prolonged circulation time to enable effective targeting of tissues beyond the liver. acs.orgnih.gov

Future research is increasingly focused on developing "smart" nanocarriers with functionalities that can respond to specific physiological cues to overcome these barriers. mdpi.com This includes the design of novel lipids and polymers that can modulate the physicochemical properties of LNPs for improved stability, targeted delivery, and efficient endosomal escape. sartorius.commdpi.com The development of sequence-defined carriers and the use of DNA barcoding to screen for optimal formulations in vivo represent promising strategies to accelerate the optimization of non-viral nucleic acid delivery systems. nih.gov

Overcoming Endosomal Trapping in Research Models

A major bottleneck in the efficacy of lipid-mediated nucleic acid delivery is the entrapment of nanoparticles within endosomes following cellular uptake. oaepublish.comresearchgate.net While various strategies have been developed to facilitate endosomal escape, it remains a significant challenge. nih.gov

One of the most explored mechanisms is the "proton sponge" effect. mdpi.commdpi.com This strategy involves the use of polymers with buffering capacity, such as those containing amine groups. As the endosome acidifies, these polymers become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle into the cytoplasm. mdpi.com However, recent studies suggest that endosomal escape may not always involve complete rupture but rather a more localized disruption. nih.gov

Other mechanisms being investigated to enhance endosomal escape include:

Membrane Fusion : Incorporating fusogenic lipids or peptides into the LNP formulation can promote the fusion of the nanoparticle membrane with the endosomal membrane, allowing the cargo to be released. nih.govmdpi.com For instance, the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can facilitate this process. nih.gov

Pore Formation : Some peptides can form pores in the endosomal membrane, creating a direct channel for the nucleic acid to enter the cytoplasm. mdpi.comnih.gov

Photochemical Disruption : This technique involves using photosensitizers that, upon activation by light, generate reactive oxygen species that disrupt the endosomal membrane. mdpi.com

The table below summarizes key strategies and their proposed mechanisms for overcoming endosomal trapping.

StrategyMechanism of ActionKey Components/Examples
Proton Sponge Effect Buffering of endosomal pH leads to osmotic swelling and rupture. mdpi.comPolymers with proton-accepting groups (e.g., amines). mdpi.com
Membrane Fusion Fusion of LNP and endosomal membranes. mdpi.comFusogenic lipids (e.g., DOPE), fusogenic peptides. mdpi.comnih.gov
Pore Formation Creation of pores in the endosomal membrane. nih.govLytic peptides. nih.gov
Photochemical Disruption Light-activated generation of reactive oxygen species to disrupt the membrane. mdpi.comPhotosensitizers. mdpi.com

It is important to note that the efficiency of these strategies can be cell-type dependent, and a deeper understanding of the fundamental interactions between LNPs and the endosomal machinery is required for the rational design of more effective delivery systems. acs.orgmdpi.com

Enhancing Stability and Circulation Time in Complex Biological Mimics

The stability of lipid nanoparticles in the bloodstream is a critical determinant of their in vivo performance. acs.orgnih.gov Upon entering circulation, LNPs are immediately exposed to a complex environment of plasma proteins and enzymes that can lead to their aggregation, degradation, and rapid clearance by the mononuclear phagocyte system (MPS). nih.govnih.gov Enhancing LNP stability and prolonging their circulation time are therefore essential for achieving effective delivery to target tissues. mdpi.com

A widely adopted strategy to improve the stability and circulation half-life of LNPs is PEGylation, the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids into the nanoparticle formulation. mdpi.com The PEG layer creates a "stealth" effect, forming a protective shield that reduces the binding of plasma proteins (opsonization) and subsequent recognition and uptake by the MPS. nih.govmdpi.com This not only prolongs circulation time but can also help control the size and prevent aggregation of the nanoparticles. nih.gov

However, PEGylation also presents a "PEG dilemma." While it enhances stability, the PEG shield can also hinder the interaction of the LNP with target cells, potentially reducing cellular uptake and transfection efficiency. nih.gov To address this, researchers are exploring strategies such as using cleavable PEG lipids that are shed from the LNP surface in response to specific triggers, like the acidic environment of a tumor.

The following table outlines key factors influencing LNP stability and circulation time.

FactorInfluence on Stability and CirculationExamples/Strategies
PEGylation Increases stability and circulation time by reducing opsonization and MPS uptake. nih.govmdpi.comPEG-conjugated lipids (e.g., DSPE-PEG, DPPC-PEG). mdpi.com
Cholesterol Enhances particle stability by regulating membrane integrity and rigidity. nih.govbio-connect.nlIncorporation of cholesterol and its derivatives into the LNP formulation. nih.gov
Lipid Composition The type and ratio of helper lipids affect the overall stability and structure of the LNP. acs.orgmdpi.comPhospholipids (B1166683) like DSPC and DOPE. nih.gov
Surface Charge Neutral or near-neutral surface charge at physiological pH can reduce non-specific interactions with blood components. bio-connect.nlUse of ionizable lipids that are neutral in circulation. nih.gov

Future research directions include the development of novel shielding lipids and PEG-free strategies to enhance LNP stability without compromising their therapeutic efficacy. nih.gov A thorough understanding of the interplay between LNP properties and their behavior in biological fluids is essential for the rational design of next-generation delivery systems. nih.gov

Q & A

Basic Research Questions

Q. How can I structure a research question on TEAPC-Chol to ensure methodological rigor?

  • Use frameworks like PICO (Population, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

  • Population: Specific cell lines or model organisms exposed to this compound.
  • Intervention: Dosage ranges or delivery mechanisms (e.g., lipid nanoparticles).
  • Comparison: Control groups treated with analogous compounds or vehicle solutions.
  • Outcome: Quantitative metrics like cytotoxicity, lipid membrane integration efficiency .
    • Predefine "shell tables" to organize variables and ensure alignment with hypothesis testing .

Q. What strategies are effective for conducting systematic literature reviews on this compound?

  • Step 1 : Use academic databases (Web of Science, PubMed) with Boolean operators (e.g., "this compound AND pharmacokinetics") and filter by study type (in vivo, in vitro).
  • Step 2 : Leverage Google Scholar’s advanced search to restrict results by year (e.g., 2020–2025) and exclude non-peer-reviewed sources .
  • Step 3 : Document inclusion/exclusion criteria (e.g., peer-reviewed studies only) and use tools like Zotero for citation management .

Q. How should experimental controls be designed for this compound studies to minimize bias?

  • Negative controls : Use vehicle-only treatments (e.g., DMSO or saline) to isolate this compound-specific effects.
  • Positive controls : Include compounds with well-characterized mechanisms (e.g., cholesterol analogs) to validate assay sensitivity.
  • Blinding : Implement double-blind protocols during data collection and analysis to reduce observer bias .

Advanced Research Questions

Q. How can conflicting data on this compound’s cellular uptake efficiency be resolved?

  • Root-cause analysis : Compare methodologies across studies (e.g., fluorescence vs. radiolabeling for uptake quantification). Discrepancies may arise from detection limits or cell-type variability.
  • Meta-analysis : Pool datasets using random-effects models to account for heterogeneity. Stratify by variables like incubation time or temperature .
  • Experimental replication : Reproduce key studies under standardized conditions (e.g., ISO-certified cell culture protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.